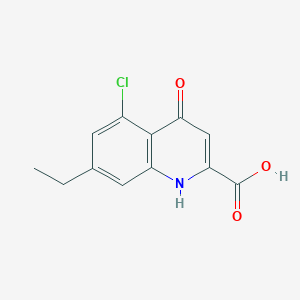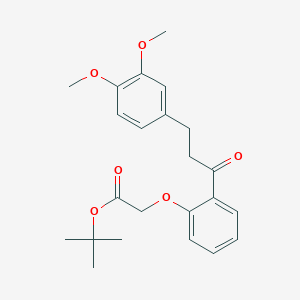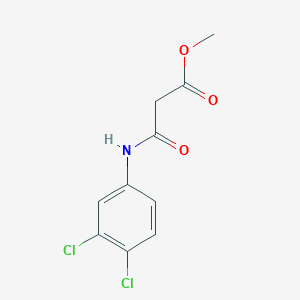
N-(3,4-Dichlorophenyl)malonamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)malonamic acid methyl ester: is a chemical compound with the molecular formula C10H9Cl2NO3 It is a derivative of malonic acid, where the hydrogen atoms of the malonic acid are replaced by a 3,4-dichlorophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)malonamic acid methyl ester typically involves the reaction of 3,4-dichloroaniline with malonic acid derivatives. One common method is to react 3,4-dichloroaniline with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then esterified to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dichlorophenyl)malonamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3,4-Dichlorophenyl)malonamic acid methyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate the effects of dichlorophenyl groups on biological systems .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)malonamic acid methyl ester involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(3,4-Dichlorophenyl)malonamic acid
- N-(3,4-Dichlorophenyl)malonamide
- N-(3,4-Dichlorophenyl)malonic acid
Comparison: N-(3,4-Dichlorophenyl)malonamic acid methyl ester is unique due to the presence of the methyl ester group, which can influence its reactivity and solubility. Compared to N-(3,4-Dichlorophenyl)malonamic acid, the methyl ester derivative is more lipophilic and may have different pharmacokinetic properties. The presence of the ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9Cl2NO3 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
methyl 3-(3,4-dichloroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)5-9(14)13-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
YVUAYBPLOQGSGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


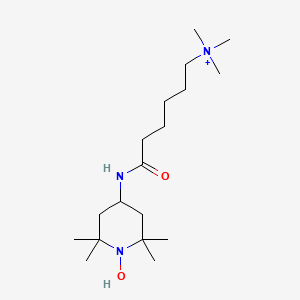

![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)

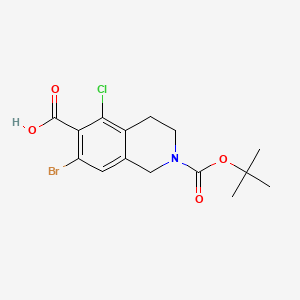
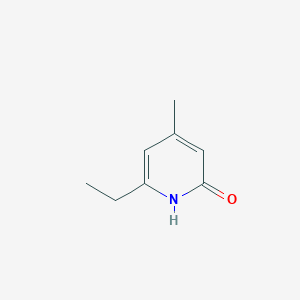
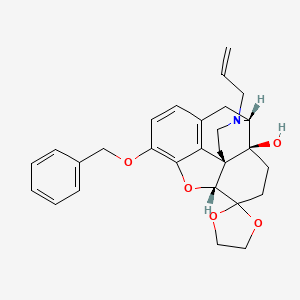

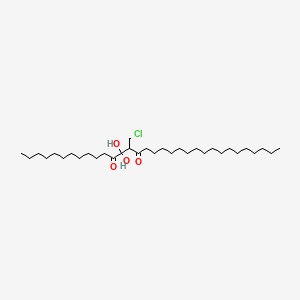
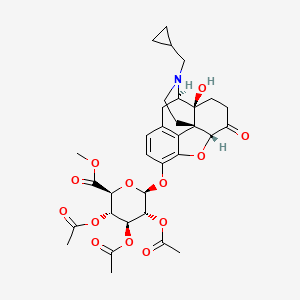
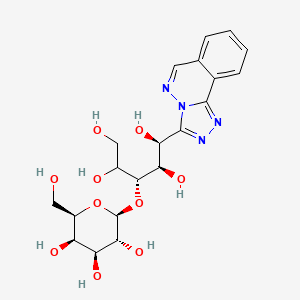
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
